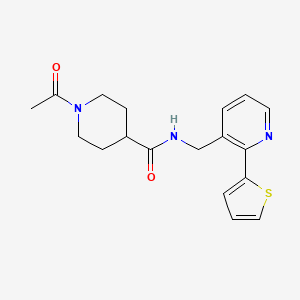

1-acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Description

1-Acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide (CAS: 2034433-77-5) is a piperidine-4-carboxamide derivative featuring an acetylated piperidine core, a pyridine-thiophene hybrid substituent, and a carboxamide linkage. Its molecular formula is C₁₈H₂₁N₃O₂S (MW: 343.44 g/mol), with a SMILES string highlighting the thiophene-pyridine moiety (O=C(C1CCN(CC1)C(=O)C)NCc1cccnc1c1cscc1) .

Properties

IUPAC Name |

1-acetyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13(22)21-9-6-14(7-10-21)18(23)20-12-15-4-2-8-19-17(15)16-5-3-11-24-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEJKYDFADIAGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

Introduction of the Pyridine and Thiophene Rings: The pyridine and thiophene rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

- Piperidine ring : Provides a basic nitrogen atom that can participate in various chemical reactions.

- Thiophene and pyridine moieties : Contribute to the compound's biological activity through π-stacking interactions and hydrogen bonding.

- Acetamide functional group : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that derivatives of similar structures can selectively inhibit the growth of cancer cell lines. For instance, compounds with thiophene and pyridine rings have demonstrated cytotoxic effects against various cancer types, including breast and lung cancer. In vitro assays revealed IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) reported for related compounds were around 256 µg/mL, suggesting potential as an antimicrobial agent .

Enzyme Inhibition

1-acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide may act as an inhibitor of key enzymes involved in disease pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's .

Therapeutic Potential

The therapeutic applications of this compound are vast, particularly in treating:

- Cancer : Targeting specific pathways involved in tumor growth and metastasis.

- Infectious diseases : Offering new avenues for antibiotic development against resistant strains.

- Neurodegenerative disorders : Potentially improving cognitive function through enzyme inhibition.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives related to this compound. The results indicated significant cytotoxicity against several cancer cell lines with a focus on mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Testing

A research article highlighted the antimicrobial testing of similar compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as a potential new antibiotic .

Mechanism of Action

The mechanism of action of 1-acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the piperidine-4-carboxamide scaffold but differ in substituents and biological implications:

Biological Activity

1-acetyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a piperidine core substituted with an acetyl group and a thiophene-pyridine moiety, which may influence its pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 351.43 g/mol |

| LogP (octanol-water) | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.

Enzyme Inhibition

Preliminary studies have indicated that derivatives of piperidine compounds often exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH). The SAR analysis suggests that the presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in the active sites of these enzymes .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, compounds structurally related to this compound showed IC50 values against COX enzymes comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- Anti-inflammatory Activity : A study evaluating the anti-inflammatory properties of piperidine derivatives found that compounds with similar structural motifs exhibited potent inhibition of COX-2 activity, suggesting potential for therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Another investigation into piperidine derivatives indicated neuroprotective effects, which were attributed to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring and substituents on the thiophene-pyridine moiety significantly affect biological activity. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.